molecular formula C17H23N3O2S B11176325 N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide

Cat. No.: B11176325
M. Wt: 333.5 g/mol
InChI Key: GZICYVLSBHFCBD-UHFFFAOYSA-N
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Description

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate amines and phenoxybutanoic acid derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted thiadiazole derivatives .

Scientific Research Applications

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interfere with microbial cell wall synthesis, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide stands out due to its unique combination of a thiadiazole ring and a phenoxybutanamide moiety. This structural feature imparts distinct biological activities and makes it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C17H23N3O2S

Molecular Weight

333.5 g/mol

IUPAC Name

N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide

InChI

InChI=1S/C17H23N3O2S/c1-3-13(4-2)16-19-20-17(23-16)18-15(21)11-8-12-22-14-9-6-5-7-10-14/h5-7,9-10,13H,3-4,8,11-12H2,1-2H3,(H,18,20,21)

InChI Key

GZICYVLSBHFCBD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)CCCOC2=CC=CC=C2

Origin of Product

United States

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